molecular formula C13H21NO4 B14888161 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid

2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid

Cat. No.: B14888161
M. Wt: 255.31 g/mol
InChI Key: NXGRGHXERVSICS-UHFFFAOYSA-N
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Description

2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid is a compound with a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which adds to the versatility of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[111]pentan-1-yl)propanoic acid typically involves multiple steps One common approach starts with the preparation of the bicyclo[11The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The bicyclo[1.1.1]pentane core provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid is unique due to its combination of the bicyclo[1.1.1]pentane core, Boc-protected amino group, and propanoic acid moiety. This combination provides a versatile platform for various chemical modifications and applications in research and industry .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]propanoic acid

InChI

InChI=1S/C13H21NO4/c1-8(9(15)16)12-5-13(6-12,7-12)14-10(17)18-11(2,3)4/h8H,5-7H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

NXGRGHXERVSICS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C12CC(C1)(C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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